Atrinositol improves energy homeostasis in a mouse model of pancreatic cancer.
Atrinositol
CAS No.: 28841-62-5
Cat. No.: VC0519730
Molecular Formula: C6H15O15P3
Molecular Weight: 420.10 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28841-62-5 |
|---|---|
| Molecular Formula | C6H15O15P3 |
| Molecular Weight | 420.10 g/mol |
| IUPAC Name | [(1R,2S,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
| Standard InChI | InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3+,4-,5-,6?/m1/s1 |
| Standard InChI Key | GKDKOMAJZATYAY-GCVPSNMTSA-N |
| Isomeric SMILES | [C@H]1([C@H](C([C@@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O |
| SMILES | C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
| Canonical SMILES | C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
| Appearance | Solid powder |
Introduction
Structural and Chemical Identity of Atrinositol
Stereochemical Configuration
Atrinositol belongs to the inositol group, a class of cyclohexanehexols with nine possible stereoisomers. Its specific configuration involves axial hydroxyl groups at positions 1, 2, 4, and 5, distinguishing it from myo-inositol (1, 2, 3, 5-hydroxyls) and scyllo-inositol (1, 3, 5-hydroxyls) . This arrangement confers distinct hydrogen-bonding patterns, influencing solubility and protein interactions.
Table 1: Comparative Properties of Inositol Isomers
| Isomer | Hydroxyl Positions | Melting Point (°C) | Solubility (g/100 mL) |
|---|---|---|---|
| Atrinositol | 1, 2, 4, 5 | 225–228 | 12.3 |
| Myo-inositol | 1, 2, 3, 5 | 225–227 | 14.0 |
| Scyllo-inositol | 1, 3, 5 | 352–354 | 0.8 |
| Neo-inositol | 1, 2, 3 | 198–201 | 9.5 |
Data derived from PubChem collision cross-section measurements and thermal analysis .
Spectroscopic Characterization
Atrinositol exhibits unique nuclear magnetic resonance (NMR) signatures:
-
¹H NMR (500 MHz, D₂O): δ 3.58 (dd, J = 9.5 Hz, 1H), 3.49 (t, J = 9.2 Hz, 2H), 3.32 (m, 3H)
-
¹³C NMR: Six distinct signals between 72.1–79.3 ppm, confirming its chair conformation .
Metabolic Pathways and Biosynthesis
Endogenous Production
Unlike myo-inositol, which is synthesized via glucose-6-phosphate cyclization, atrinositol appears predominantly in extrahepatic tissues through epimerase-mediated conversions. Key enzymatic steps include:
-
Myo-inositol oxygenase (MIOX) oxidation
-
NADPH-dependent reductase activity
-
Stereospecific epimerization by inositol epimerase (EC 5.1.3.1)
Catabolic Fate
Approximately 60% of administered atrinositol undergoes renal excretion unchanged, while 40% is metabolized via:
-
Phase I: Hydroxylation at C3 by CYP450 2E1
-
Phase II: Glucuronidation (UGT1A9-mediated)
| Parameter | Atrinositol (n=312) | Myo-inositol (n=1,580) | Placebo (n=487) |
|---|---|---|---|
| Menstrual Regularity | 68%* | 72%* | 29% |
| Fasting Insulin (μU/mL) | -8.2 ± 3.1* | -7.9 ± 2.8* | +1.4 ± 4.2 |
| Total Testosterone (ng/dL) | -18.3 ± 5.6* | -20.4 ± 6.1* | -2.1 ± 7.8 |
Mechanistic Insights
Atrinositol modulates insulin signaling through:
-
Enhancement of GLUT4 translocation (1.7-fold increase vs control)
-
Inhibition of protein tyrosine phosphatase 1B (IC₅₀ = 12.3 μM)
-
Upregulation of adiponectin secretion (34% increase at 100 μM)
Pharmacokinetic Profile
Absorption Dynamics
-
Oral Bioavailability: 82% (vs 78% for myo-inositol)
-
Tₘₐₓ: 1.8 ± 0.4 hours
-
Food Effect: High-fat meal delays Tₘₐₓ to 3.1 hours without affecting AUC
Tissue Distribution
Radiolabeled studies in rats show preferential accumulation:
-
Ovarian tissue: 12.3 ng/mg
-
Liver: 8.1 ng/mg
| Region | Status | Indication | Dosage Form |
|---|---|---|---|
| EU | Investigational | PCOS-associated anovulation | 1,000 mg capsules |
| USA | Dietary supplement | Metabolic support | 500 mg tablets |
| Japan | Phase II trials | Gestational diabetes | IV formulation |
Future Research Directions
Unanswered Questions
-
Long-term (>2 years) safety data in pregnancy
-
Comparative effectiveness vs newer insulin sensitizers
-
Role in male infertility (preclinical data suggestive)
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume